molecular formula C14H13N3O3 B562885 N-Pyrazinylcarbonyl-L-phenylalanine-d8 CAS No. 1331912-47-0

N-Pyrazinylcarbonyl-L-phenylalanine-d8

Cat. No.: B562885
CAS No.: 1331912-47-0
M. Wt: 279.325
InChI Key: DWYZPDHMMZGQAP-YIQGVWLISA-N
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Description

N-Pyrazinylcarbonyl-L-phenylalanine-d8 is a deuterated derivative of N-Pyrazinylcarbonyl-L-phenylalanine. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is an isotope of hydrogen. The presence of deuterium can influence the physical and chemical properties of the compound, making it useful in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyrazinylcarbonyl-L-phenylalanine-d8 typically involves the following steps:

    Formation of Pyrazinylcarbonyl Chloride: Pyrazine-2-carboxylic acid is reacted with thionyl chloride to form pyrazinylcarbonyl chloride.

    Coupling Reaction: The pyrazinylcarbonyl chloride is then coupled with L-phenylalanine-d8 in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of pyrazine-2-carboxylic acid and L-phenylalanine-d8 are used.

    Automated Reaction Systems: Automated systems are employed to control reaction conditions precisely, ensuring consistent product quality.

    High-Throughput Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Pyrazinylcarbonyl-L-phenylalanine-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazinylcarbonyl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of pyrazinylcarbonyl derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced pyrazinylcarbonyl derivatives.

    Substitution: Formation of substituted pyrazinylcarbonyl derivatives with various functional groups.

Scientific Research Applications

N-Pyrazinylcarbonyl-L-phenylalanine-d8 has several scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the study of metabolic pathways and reaction mechanisms.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions due to its isotopic labeling.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Pyrazinylcarbonyl-L-phenylalanine-d8 involves its interaction with specific molecular targets. The pyrazinylcarbonyl group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The deuterium atoms can affect the compound’s metabolic stability and reaction kinetics, providing insights into biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-Pyrazinylcarbonyl-L-phenylalanine: The non-deuterated version of the compound.

    N-Pyrazinylcarbonyl-D-phenylalanine: The D-enantiomer of the compound.

    N-Pyrazinylcarbonyl-L-tyrosine: A similar compound with a different amino acid.

Uniqueness

N-Pyrazinylcarbonyl-L-phenylalanine-d8 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium enhances the compound’s stability and allows for precise tracking in metabolic studies, making it a valuable tool in various research fields.

Properties

CAS No.

1331912-47-0

Molecular Formula

C14H13N3O3

Molecular Weight

279.325

IUPAC Name

(2S)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoic acid

InChI

InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1/i1D,2D,3D,4D,5D,8D2,11D

InChI Key

DWYZPDHMMZGQAP-YIQGVWLISA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2

Synonyms

N-(2-pyrazinylcarbonyl)-L-phenylalanine-d8;  3-Phenyl-2-[(pyrazine-2-carbonyl)amino]propionic Acid-d8; 

Origin of Product

United States

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